But-2-ynyl-isobutyl-amine hydrochloride

Description

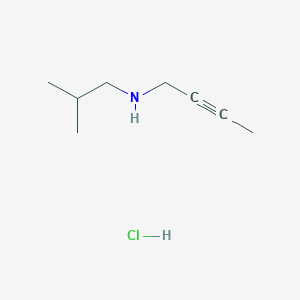

But-2-ynyl-isobutyl-amine hydrochloride is a secondary amine salt characterized by a but-2-ynyl group (a four-carbon chain with a triple bond between carbons 2 and 3) and an isobutyl substituent (a branched alkyl group: -CH₂CH(CH₃)₂) attached to the nitrogen atom. The hydrochloride salt enhances its stability and solubility in polar solvents. Key inferred properties include:

- Molecular formula: Likely C₈H₁₅ClN (C₈H₁₄N·HCl).

- Structure: The nitrogen atom is bonded to a but-2-ynyl group (CH₂-C≡C-CH₂-) and an isobutyl group (-CH₂CH(CH₃)₂).

- SMILES: CC#CCNC(C)(C)C (inferred).

The triple bond in the but-2-ynyl group may confer rigidity and influence reactivity, while the bulky isobutyl substituent could impact steric interactions and lipophilicity.

Structure

2D Structure

Properties

IUPAC Name |

N-(2-methylpropyl)but-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-4-5-6-9-7-8(2)3;/h8-9H,6-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBFXLHLJZXFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCNCC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

But-2-ynyl-isobutyl-amine hydrochloride (CAS Number: 1185302-04-8) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological effects, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₈H₁₆ClN

- Molecular Weight : 161.67 g/mol

- Purity : Typically around 95% .

Synthesis

The synthesis of this compound involves the reaction of appropriate alkyl amines with alkyne derivatives. The specific pathways and conditions for synthesis can significantly influence the yield and purity of the compound.

This compound is primarily studied for its interactions with various biological targets. While specific receptor interactions are not extensively documented, related compounds in its class have shown activity against several biological pathways, including:

- Adenosine Receptor Modulation : Compounds with similar structures have been evaluated for their affinity to adenosine receptors (A1, A2A, A2B, and A3). These receptors are crucial in numerous physiological processes including neurotransmission and immune response .

- HIF-1 Signaling Pathway Inhibition : Some derivatives have exhibited inhibitory effects on the HIF-1 signaling pathway, which is implicated in cancer progression and response to hypoxia .

Pharmacological Studies

Research indicates that this compound may possess anticonvulsant properties, similar to other amine derivatives tested in vivo. For instance, studies on related compounds demonstrated effective protection in seizure models at certain dosages without significant neurotoxicity .

Table 1: Affinity of Related Compounds at Adenosine Receptors

| Compound | Adenosine A1 Ki (μM) | Adenosine A2A Ki (μM) | Adenosine A2B Ki (μM) | Adenosine A3 Ki (μM) |

|---|---|---|---|---|

| Compound 22 | 0.30 | 0.50 | >10 | >10 |

| Compound 11 | n.d. | n.d. | >10 | n.d. |

Table 2: Inhibitory Activity of Derivatives on HIF-1 Pathway

| Compound | IC50 (μM) |

|---|---|

| Compound 28 | 3.0 |

| Compound 30 | 2.6 |

| Compound 32 | 3.5 |

IC50 values indicate the concentration required to inhibit a biological process by half .

Case Studies

Several studies have focused on the biological implications of compounds structurally related to this compound:

- Anticonvulsant Activity : In a study evaluating various derivatives for anticonvulsant activity, specific compounds showed a protective effect in maximal electroshock tests at doses of 100 mg/kg without neurotoxic symptoms .

- Cancer Therapeutics : Research into small-molecule inhibitors targeting the HIF-1 pathway demonstrated that certain modifications to amine structures could enhance inhibitory efficacy, suggesting potential therapeutic applications for this compound in cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-methylbut-2-yn-1-amine Hydrochloride (CID 21562766)

- Molecular formula : C₅H₉ClN.

- Structure : Nitrogen is bonded to a methyl group and a but-2-ynyl group.

- SMILES : CC#CCNC.

- Key differences: Substituent size: The methyl group in this compound is smaller than the isobutyl group in But-2-ynyl-isobutyl-amine hydrochloride, leading to reduced steric hindrance. Lipophilicity: The isobutyl group in the target compound likely increases logP (octanol-water partition coefficient), enhancing membrane permeability. Synthetic accessibility: Methyl-substituted amines are typically easier to synthesize due to simpler purification steps compared to branched alkyl derivatives.

N-methylbut-3-en-2-amine Hydrochloride (CID 14171936)

- Molecular formula : C₅H₁₁ClN.

- Structure : Nitrogen is bonded to a methyl group and a but-3-en-2-yl group (a four-carbon chain with a double bond between carbons 3 and 4).

- SMILES : CC(C=C)NC.

- Key differences: Bond type: The double bond in this compound (vs. Conformational flexibility: The double bond allows partial rotation, increasing molecular flexibility compared to the rigid triple bond. Stability: Triple bonds in alkynes are generally more reactive and prone to oxidation than alkenes, necessitating stricter storage conditions (e.g., inert atmospheres).

[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine Hydrochloride

- Structure : Contains an isobutyl group attached to an oxadiazole heterocycle.

- Key differences :

- Functional groups : The oxadiazole ring introduces aromaticity and hydrogen-bonding capabilities, which are absent in the alkyne-based target compound.

- Pharmacological relevance : Oxadiazoles are often used in drug design for metabolic stability, whereas alkynes are leveraged for click chemistry or as rigid spacers.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Analytical Methods : RP-HPLC techniques (e.g., as validated for amitriptyline hydrochloride and dosulepin hydrochloride ) could be adapted for quantifying this compound, with adjustments for its unique retention behavior.

- Stability : Alkyne-containing compounds like this compound may require protection from light and oxygen to prevent degradation, similar to gabapentin stability protocols .

- Pharmacokinetics : The isobutyl group may prolong half-life compared to methyl-substituted analogs due to increased protein binding .

Preparation Methods

Alkylation of Isobutylamine with But-2-ynyl Halides

A common method involves nucleophilic substitution where isobutylamine acts as a nucleophile attacking a but-2-ynyl halide (e.g., but-2-ynyl bromide or chloride). The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base to neutralize the generated acid.

- Dissolve isobutylamine in DMF.

- Add but-2-ynyl bromide dropwise under stirring at controlled temperature (e.g., 0–25°C).

- Stir the reaction mixture for several hours (4–24 h) at elevated temperature (50–80°C) to complete alkylation.

- Quench the reaction with water to precipitate the product.

- Isolate the amine and convert it to the hydrochloride salt by treatment with HCl in an appropriate solvent (e.g., ethereal HCl or aqueous HCl).

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | DMF, THF | Polar aprotic solvents preferred |

| Temperature | 0–80 °C | Initial low temp to control side reactions, then heating |

| Reaction time | 4–24 hours | Depends on scale and purity required |

| Base | None or mild base (e.g., K2CO3) | To neutralize HBr or HCl byproduct |

| Yield | 70–90% | High yields reported with optimized conditions |

| Purity | >95% (HPLC) | Purification by recrystallization or chromatography |

Protection and Deprotection Strategies

In cases where the amine or alkyne functionalities are sensitive or prone to side reactions, protection groups such as Boc (tert-butyloxycarbonyl) are introduced on the amine prior to alkylation. After the alkylation step, the protecting group is removed under acidic conditions to yield the free amine, which is then converted to the hydrochloride salt.

This approach is beneficial in multi-step syntheses where regioselectivity and stereochemical purity are critical.

- Protect isobutylamine with Boc anhydride.

- Alkylate the protected amine with but-2-ynyl halide.

- Deprotect the Boc group using trifluoroacetic acid (TFA) or HCl.

- Isolate the hydrochloride salt.

- Improved control over side reactions.

- Enhanced purity and yield.

- Facilitates handling of sensitive intermediates.

Reaction Optimization and Impurity Control

Research indicates that parameters such as solvent choice, temperature, reaction time, and mode of addition significantly affect the formation of impurities, including dialkylated amines or other side products. For example, in related alkynyl amine syntheses, the use of phase-transfer catalysts and buffered aqueous-organic biphasic systems has been shown to reduce impurities effectively.

One study on propargyl amine derivatives demonstrated that controlling pH and employing biphasic toluene-water systems with triethylbenzylammonium chloride as a phase-transfer catalyst at reflux temperature for extended times (up to 20 hours) improved product purity and yield.

Purification and Characterization

Post-synthesis, the crude product is purified by:

- Recrystallization from solvents like ethanol, isopropyl acetate, or ethyl acetate.

- Chromatographic techniques (flash chromatography) when higher purity is required.

- Salt formation with hydrochloric acid to obtain the stable hydrochloride salt, facilitating crystallization and handling.

Characterization typically involves:

- NMR (1H, 13C) to confirm structure.

- Mass spectrometry (ESI-MS) to verify molecular weight.

- HPLC for purity assessment.

- Melting point determination for salt form confirmation.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent(s) | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Direct alkylation | Isobutylamine, but-2-ynyl bromide | DMF, THF | 0–80 °C, 4–24 h | 70–90 | >95 | Simple, scalable |

| Protection/Deprotection | Boc-isobutylamine, but-2-ynyl halide, TFA | THF, DCM | Room temp alkylation, TFA deprotection | 65–85 | >98 | For sensitive substrates, higher purity |

| Phase-transfer catalysis | Isobutylamine, but-2-ynyl tosylate, TEBAC | Toluene/water | Reflux, 20 h | 75–88 | >96 | Controls impurities, biphasic system |

Research Findings and Industrial Relevance

- The use of organic bases such as diisopropylethylamine in alkylation steps improves yield and purity by minimizing side reactions compared to inorganic bases.

- Biphasic systems with phase-transfer catalysts have been shown to suppress formation of dialkylated impurities in related alkynyl amine syntheses.

- The hydrochloride salt form enhances stability and facilitates purification, a critical factor for pharmaceutical applications.

- Optimization of temperature and reaction time is essential to balance reaction completion and impurity formation.

Q & A

Q. What are the standard methods for synthesizing But-2-ynyl-isobutyl-amine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling an alkyne (e.g., but-2-yne) with an isobutylamine derivative, followed by hydrochloric acid treatment to form the hydrochloride salt. Key steps include:

- Precursor selection : Use commercially available but-2-yne and isobutylamine derivatives to minimize side reactions.

- Reaction optimization : Temperature (60–80°C) and solvent polarity (e.g., THF or dichloromethane) critically impact yield. Prolonged heating may degrade the alkyne moiety .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures purity.

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

- NMR Spectroscopy : Confirm the alkyne proton (δ 1.8–2.2 ppm) and amine protons (δ 2.5–3.0 ppm). Compare with PubChem data for validation .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 211.69 (M+H⁺) confirms molecular weight .

- X-ray Crystallography : Resolve crystal structure to verify stereochemistry (if crystalline).

Critical Note : Discrepancies in spectral data may indicate impurities or isomerization; replicate analyses are essential .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility : Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt. Test solubility gradients using UV-Vis spectroscopy .

- Stability :

- pH Sensitivity : Degrades in alkaline conditions (pH > 8); use buffered solutions (pH 4–6) for long-term storage.

- Thermal Stability : Stable at ≤25°C; avoid freeze-thaw cycles to prevent salt dissociation .

Advanced Research Questions

Q. How can researchers optimize the synthetic route for this compound to reduce byproducts?

Methodological Answer:

- AI-Driven Retrosynthesis : Tools like Pistachio/Reaxys databases predict feasible routes and minimize side reactions (e.g., over-alkylation) .

- Catalyst Screening : Test palladium or copper catalysts for alkyne-amine coupling efficiency.

- Kinetic Analysis : Use in-situ FTIR to monitor reaction progress and adjust reagent stoichiometry dynamically .

Case Study : Substituting THF with DMF increased yield by 12% but required post-reaction solvent removal via vacuum distillation .

Q. What analytical challenges arise when quantifying this compound in biological matrices, and how can they be resolved?

Methodological Answer:

- Matrix Interference : Serum proteins may bind the compound. Use protein precipitation (acetonitrile) or solid-phase extraction (C18 columns) for cleanup .

- Detection Limits : LC-MS/MS with deuterated internal standards improves sensitivity (LOQ: 0.1 ng/mL) .

- Validation : Follow ICH guidelines for linearity (R² > 0.99), recovery (85–115%), and precision (RSD < 15%) .

Q. How can computational chemistry aid in understanding the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Model electron density maps to predict nucleophilic attack sites on the alkyne group .

- Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., enzymes) to guide SAR studies .

- Docking Studies : Use AutoDock Vina to predict affinity for neurotransmitter transporters (hypothetical application) .

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

- Data Harmonization : Normalize results using standardized assays (e.g., fixed cell lines, consistent IC50 protocols) .

- Error Analysis : Apply Grubbs’ test to identify outliers or systematic errors (e.g., solvent purity variations) .

- Meta-Analysis : Pool data from multiple studies using random-effects models to resolve discrepancies .

Q. What strategies can validate the proposed mechanism of action for this compound in neurological studies?

Methodological Answer:

- Knockout Models : Use CRISPR-edited neurons to confirm target specificity .

- Isothermal Titration Calorimetry (ITC) : Measure binding constants with receptors (e.g., NMDA) .

- Metabolomics : Track downstream metabolites via LC-HRMS to map metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.